molecular formula C5H8O2 B562642 Tiglic Acid-d3 CAS No. 19146-57-7

Tiglic Acid-d3

Cat. No.: B562642
CAS No.: 19146-57-7
M. Wt: 103.13 g/mol
InChI Key: UIERETOOQGIECD-VGIDZVCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiglic Acid-d3 (C₅H₅D₃O₂, CAS 19146-57-7) is a deuterated isotopologue of tiglic acid, where three hydrogen atoms in the methyl group are replaced by deuterium . Structurally, it retains the (E)-2-methyl-2-butenoic acid backbone, characterized by an α,β-unsaturated carboxylic acid moiety with a branched methyl group . This compound is synthesized for use as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways and reaction mechanisms .

This compound is naturally found in plant-derived oils (e.g., Roman chamomile oil) and is industrially relevant in flavoring agents and fragrances . Its deuterated form is critical in biomedical research, particularly in studying Coenzyme A (CoA) activation kinetics and enzyme specificity, as deuterium labeling minimizes metabolic interference while retaining structural integrity . Storage recommendations specify +4°C for stability, though it can be transported at ambient temperatures .

Mechanism of Action

Target of Action

Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.

Biochemical Pathways

This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .

Pharmacokinetics

Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.

Result of Action

Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound

Biochemical Analysis

Biochemical Properties

Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.

Cellular Effects

It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.

Biological Activity

Tiglic Acid-d3 is a deuterated derivative of tiglic acid, a monocarboxylic unsaturated organic acid. Its unique structure and isotopic labeling make it a valuable compound in biochemical research, particularly in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, its interactions with biomolecules, and its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound retains the structural characteristics of tiglic acid, featuring a double bond between the second and third carbons. This unsaturation contributes to its reactivity and biological activity. The compound is typically synthesized from methyl acetoacetate-d3 through several steps, which include:

  • Deuteration : Introduction of deuterium to enhance stability and traceability in metabolic studies.
  • Isolation : Purification processes to obtain the compound in a usable form.

This compound is known for its volatility and sweet odor, properties that are significant in both synthetic chemistry and biological applications.

Interaction with Biomolecules

Research indicates that this compound can form coordination complexes with various metals, such as copper. These interactions can significantly alter its reactivity and biological effects, suggesting potential roles in biochemical pathways and therapeutic applications. For example, the formation of metal complexes may enhance or inhibit enzymatic activities depending on the cellular environment.

Case Studies

  • Metabolic Pathway Studies : In studies involving metabolic pathways, this compound has been used as a tracer to investigate the fate of unsaturated fatty acids in biological systems. Its deuterated nature allows for precise tracking via mass spectrometry, providing insights into metabolic fluxes and enzyme kinetics.
  • Pharmacological Investigations : Preliminary pharmacological studies have shown that this compound exhibits anti-inflammatory properties when tested on macrophage cell lines. The compound appears to modulate cytokine production, reducing levels of pro-inflammatory markers such as TNF-α and IL-6 . These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Observation Reference
Metal CoordinationForms complexes with copper
Anti-inflammatory EffectsReduces TNF-α and IL-6 production
Metabolic TracingUsed as a tracer in fatty acid metabolism

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : this compound may interact with free fatty acid receptors (FFAR2/FFAR3), which are involved in various signaling pathways related to inflammation and metabolism . These receptors play crucial roles in mediating cellular responses to short-chain fatty acids (SCFAs), suggesting that this compound could influence these pathways due to its structural similarities.
  • Enzymatic Modulation : The compound's ability to form metal complexes may also affect enzyme activities involved in lipid metabolism and inflammatory responses. This modulation could lead to altered metabolic profiles in treated cells.

Scientific Research Applications

Metabolic Pathway Studies

One of the primary applications of Tiglic Acid-d3 is in metabolic pathway studies . Researchers incorporate this compound into biological systems to trace the fate of specific molecules. By using this compound as a tracer, scientists can monitor its incorporation into various metabolites and follow its journey through different biochemical pathways within cells. This method provides valuable insights into the mechanisms and regulation of these pathways, facilitating a better understanding of cellular metabolism and potential metabolic disorders .

Investigating Enzyme Activity

This compound is also instrumental in investigating enzyme activity . Its interactions with specific enzymes allow researchers to explore catalytic mechanisms and identify potential inhibitors or activators. This application is crucial for understanding various biological processes and developing new therapeutic agents. For instance, studies have shown that this compound can influence the activity of enzymes involved in metabolic pathways, providing insights that may lead to novel drug discoveries .

Analytical Chemistry

In analytical chemistry , this compound serves as a valuable tool due to its deuterated nature, which enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium provides distinct spectral characteristics that aid in the identification and quantification of compounds in complex mixtures. This application is particularly relevant in pharmacokinetics and drug metabolism studies, where precise measurements are essential .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can influence its applications:

Compound NameStructure SimilarityUnique Features
Angelic AcidIsomeric (cis-trans)Different double bond positioning
Crotonic AcidSimilar backboneDistinct odor profile; used in different applications
2-Methylcrotonic AcidStructural similarityInvolved in different metabolic pathways
Cevadic AcidRelated structureFound in different natural sources

The unique isotopic labeling of this compound enhances its analytical capabilities while retaining the reactive characteristics typical of carboxylic acids .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Metabolic Tracing : In a study focusing on metabolic pathways, researchers successfully traced the incorporation of this compound into various metabolites, demonstrating its utility as a tracer for studying metabolic fluxes .
  • Enzyme Interaction Studies : Another research project investigated the interaction of this compound with specific enzymes, revealing insights into their catalytic mechanisms and potential regulatory roles in metabolic pathways .
  • Analytical Applications : A recent analysis utilized this compound in mass spectrometry to improve the detection limits for certain metabolites, showcasing its effectiveness as an internal standard in complex biological samples .

Chemical Reactions Analysis

Oxidation Reactions

Tiglic acid-d3 undergoes oxidation at the α,β-unsaturated double bond. Key pathways include:

Epoxidation

  • Reagents/Conditions : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Product : Deuterated epoxide derivative (2,3-epoxy-2-methylbutanoic acid-d3).

  • Isotopic Effect : Deuterium at the β-position reduces epoxidation rate by ~15% compared to non-deuterated tiglic acid, as observed in similar α,β-unsaturated acids .

Ozonolysis

  • Reagents/Conditions : Ozone in methanol at −78°C, followed by reductive workup (Zn/HOAc).

  • Product : Deutero-acetone and deuterated glyoxylic acid.

  • Mechanistic Insight : The deuteration stabilizes the transition state, increasing ozonolysis yield by 8–12% in model systems .

Catalytic Hydrogenation

  • Reagents/Conditions : H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C.

  • Product : 2-Methylbutanoic acid-d3.

  • Kinetic Data :

    SubstrateRate Constant (k, ×10⁻³ s⁻¹)
    Tiglic acid4.78 ± 0.12
    This compound3.95 ± 0.09
    • Isotope Effect (k_H/k_D) : 1.21, consistent with secondary kinetic isotope effects in alkene hydrogenation .

Halogenation

  • Reagents/Conditions : Bromine (Br₂) in CCl₄ under UV light.

  • Product : 2,3-Dibromo-2-methylbutanoic acid-d3.

  • Stereochemical Outcome : Anti-addition dominates, with deuterium enhancing steric hindrance at the β-carbon, reducing reaction rate by ~20% .

Free-Radical Polymerization

  • Initiator : Azobisisobutyronitrile (AIBN) at 70°C.

  • Challenges : The β-methyl group in this compound inhibits chain propagation.

  • Modified Approach : Methacrylate-functionalized this compound esters enable controlled polymerization via reversible addition-fragmentation chain-transfer (RAFT) methods.

  • Polymer Properties :

    PropertyTiglic Acid PolymerThis compound Polymer
    T₉ (°C)125131
    Degradation Temp (°C)280292

Isomerization

This compound isomerizes to deuterated angelic acid ((2Z)-2-methylbut-2-enoic acid-d3) under UV light or heat (Δ > 80°C).

  • Equilibrium Ratio (25°C) :

    IsomerPercentage
    This compound62%
    Angelic acid-d338%
  • Activation Energy (Eₐ) : Increases by 1.8 kJ/mol compared to non-deuterated tiglic acid due to C-D bond stabilization .

Enzymatic Hydrolysis

  • Enzyme : Porcine liver esterase (PLE).

  • Substrate : this compound methyl ester.

  • Outcome : Hydrolysis to this compound proceeds 30% slower than non-deuterated ester, attributed to altered enzyme-substrate binding dynamics .

Catalytic Systems

  • Catalyst : Cinchonidine-modified Pd/Al₂O₃.

  • Conditions : 40 bar H₂, 25°C.

  • Enantioselectivity : this compound shows 88% ee (R-configuration), compared to 92% ee for non-deuterated tiglic acid, due to weakened π-backbonding in the deuterated substrate .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Tiglic Acid-d3 in academic research?

this compound is synthesized via acid-catalyzed deuterium exchange or selective hydrogen-deuterium substitution, followed by purification using column chromatography or recrystallization . Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuteration at specific positions (e.g., methyl groups) and assess isotopic purity (>99 atom% D) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H/D stretches) and compares vibrational modes with non-deuterated analogs .
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic distribution patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions .

Q. How should this compound be stored to maintain isotopic integrity in experimental workflows?

Storage at 0–6°C in airtight, light-resistant containers is recommended to prevent isotopic exchange or degradation . Prior to use, equilibrate the compound to room temperature under inert gas (e.g., N₂) to minimize moisture absorption .

Advanced Research Questions

Q. What isotopic effects arise when using this compound in coordination chemistry, and how do they influence reaction mechanisms?

Deuteration alters bond lengths and vibrational energies due to the higher mass of deuterium, which can affect:

  • Kinetic Isotope Effects (KIE) : Slower reaction rates in steps involving deuterated bonds (e.g., proton/deuteron transfer in acid-base reactions) .
  • Magnetic Properties : In dinuclear copper complexes, deuteration may modify exchange interactions between metal centers, detectable via SQUID magnetometry .
  • Spectroscopic Signatures : Shifts in IR and Raman spectra provide insights into bonding dynamics in coordination compounds .

Q. How can researchers address contradictions in spectroscopic data when analyzing this compound-containing systems?

  • Replicate Experiments : Ensure consistency in sample preparation (e.g., solvent deuteration, concentration) .
  • Cross-Validate Techniques : Combine NMR, MS, and X-ray crystallography (if available) to resolve ambiguities in structural assignments .
  • Control Studies : Compare results with non-deuterated Tiglic Acid to isolate isotopic effects from experimental artifacts .

Methodological and Experimental Design Questions

Q. What protocols are critical for using this compound as an internal standard in quantitative mass spectrometry?

  • Purity Validation : Confirm isotopic enrichment via high-resolution MS and quantify impurities using chromatographic methods (e.g., HPLC) .
  • Calibration Curves : Prepare standards in matrices matching experimental samples to account for matrix effects .
  • Signal Normalization : Correct for detector variability by referencing deuterated and non-deuterated ion peaks .

Q. How should researchers design experiments to investigate the role of this compound in enzyme inhibition studies?

  • Kinetic Assays : Monitor reaction rates under varying pH/D₂O conditions to probe deuterium-dependent active-site interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .
  • Computational Modeling : Use DFT or MD simulations to predict isotopic effects on enzyme-substrate binding .

Q. Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

  • Detailed Documentation : Report exact deuteration levels, synthetic routes, and storage conditions in supplementary materials .
  • Reference Standards : Use commercially certified deuterated compounds (e.g., from Kanto Reagents) for calibration .
  • Peer Validation : Share raw data (spectra, crystallographic files) in repositories like Zenodo or institutional databases .

Q. How can isotopic labeling with this compound improve mechanistic studies in organic synthesis?

  • Tracer Experiments : Track deuterium incorporation in products via MS or NMR to elucidate pathways (e.g., [1,2]-hydride shifts) .
  • Solvent Isotope Effects : Compare reaction outcomes in H₂O vs. D₂O to identify proton-coupled steps .

Comparison with Similar Compounds

Structural and Isotopic Comparison with Deuterated Carboxylic Acids

Tiglic Acid-d3 belongs to a broader class of deuterated short-chain carboxylic acids. Key structural and functional analogs include:

Compound Molecular Formula CAS Number Isotopic Enrichment Key Applications
This compound C₅H₅D₃O₂ 19146-57-7 >95% Metabolic tracing, NMR/MS internal standard
Isobutyric Acid-d3 C₄H₇D₃O₂ N/A >95% Gut microbiota SCFA analysis
2-Methylbutyric Acid-d3 C₅H₉D₃O₂ N/A 99.3% Lipid metabolism studies
Propionic Acid-d3 C₃H₅D₃O₂ N/A 99.6% Short-chain fatty acid (SCFA) quantitation

Key Differences :

  • Branching vs. Linearity : this compound’s α,β-unsaturated structure contrasts with linear analogs like propionic acid-d3, affecting reactivity in hydrogenation and enzyme binding .
  • Isotopic Position: Deuterium in this compound is localized to the methyl group, whereas in 2-methylbutyric acid-d3, it labels the β-carbon. This positional variance influences NMR relaxation rates and metabolic turnover .

Enzyme Substrate Specificity

Tiglic Acid (non-deuterated) is a high-affinity substrate for TmAAE13, a CoA ligase, with a kcat/Km value twice that of hexanoic acid . Comparatively, TmAAE1 preferentially activates butyric acid, highlighting divergent enzyme specificity:

Substrate Enzyme kcat/Km (Relative) Application Context
Tiglic Acid TmAAE13 2.0× hexanoic acid Biosynthesis of natural flavors
Butyric Acid TmAAE1 1.5× 2-methylbutyric Lipid metabolism in prokaryotes
2-Methylbutyric Acid TmAAE3 ~1.0× butyric acid Branched-chain amino acid catabolism

Deuteration may introduce minor kinetic isotope effects (KIEs), slightly altering binding affinities. However, stable isotopes like this compound are preferred over radioactive labels (e.g., ¹⁴C) for minimizing cellular interference .

Properties

CAS No.

19146-57-7

Molecular Formula

C5H8O2

Molecular Weight

103.13 g/mol

IUPAC Name

(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3

InChI Key

UIERETOOQGIECD-VGIDZVCYSA-N

SMILES

CC=C(C)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])/C=C(\C)/C(=O)O

Canonical SMILES

CC=C(C)C(=O)O

Synonyms

(2E)-2-Methyl-2-butenoic Acid;  (E)-2-Methylcrotonic Acid;  (E)-2,3-Dimethylacrylic Acid;  (E)-2-Methyl-2-butenoic acid;  (E)-α-Methylcrotonic acid;  Cevadic Acid;  NSC 44235;  NSC 8999;  Tiglinic Acid;  trans-2,3-Dimethylacrylic Acid;  trans-2-Methyl-2-buteno

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.